2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride
Description
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride is a synthetic compound featuring a sulfanyl-ethanamine backbone modified with a 4-isobutoxybenzyl group.
Properties
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS.ClH/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14;/h3-6,11H,7-10,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSWAWLUWUASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-isobutoxybenzyl chloride with ethanethiol in the presence of a base to form 2-[(4-isobutoxybenzyl)sulfanyl]ethane. This intermediate is then reacted with ammonia or an amine to form the final product, which is subsequently converted to its hydrochloride salt .
Chemical Reactions Analysis
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate protein synthesis by controlling the activity of initiation factors, such as EIF2BE/EIF2B5, similar to the mechanism observed in glycogen synthase regulation . This modulation affects various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
Structural Analogues with Aryl Sulfanyl Groups
Compounds sharing the sulfanyl-ethanamine hydrochloride core but differing in aryl substituents are summarized below:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase stability but reduce solubility, while ether groups (e.g., isobutoxy) improve solubility .
- Biological Targets: Fluorinated and chlorinated derivatives often target adenosine receptors or act as growth regulators, whereas heterocyclic analogues (e.g., triazole) may engage in kinase interactions .
Analogues with Indole and Diphenylmethyl Modifications
Compounds with alternative backbones but related sulfanyl-ethanamine motifs include:
A. Indole-Based Analogues ():
- Compound 1 : 2-(1H-Indol-3-yl)ethanamine HCl
- Compound 2/3 : 2-(5-Ethyl/Propyl-1H-indol-3-yl)ethanamine HCl
B. Diphenylmethyl Analogues ():
- 2-(((3-Bromophenyl)(diphenyl)methyl)sulfanyl)ethanamine (15) :
- 2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine :
Comparison with Target Compound :
- Unlike indole analogues, the absence of a planar aromatic system (e.g., benzyl vs. indole) may alter binding to HSP90 or other chaperones .
Biological Activity
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride, with the molecular formula C13H21NOS·HCl and a molecular weight of 275.84 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
The primary mechanism of action for 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves modulation of protein synthesis and interaction with specific molecular targets. It influences the activity of initiation factors such as EIF2B5, which are crucial for the regulation of protein synthesis. This mechanism is akin to the regulatory effects seen in glycogen synthase, indicating its potential role in metabolic pathways and cellular processes.
Cellular Effects
Research indicates that this compound can affect various cellular functions by altering signaling pathways and gene expression. It has been shown to interact with enzymes involved in neurotransmitter metabolism, which may influence mood and behavior. Additionally, its ability to modulate protein interactions makes it a valuable tool in proteomics research.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-[(4-Butoxybenzyl)sulfanyl]ethanamine | Similar structure but with a butoxy group | Potentially similar protein synthesis modulation |
| 4-Fluoroisobutyrylfentanyl | Analog with opioid analgesic properties | Different mechanism focused on pain relief |
| Imidazole-containing compounds | Diverse pharmacological properties | Various therapeutic applications |
This table illustrates how 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride stands out due to its specific structural features that confer distinct biological activities.
Study on Protein Synthesis Modulation
A significant study highlighted the compound's ability to modulate protein synthesis in cellular models. The results demonstrated that treatment with 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride led to enhanced protein synthesis rates by influencing the phosphorylation state of key initiation factors.
Effects on Neurotransmitter Systems
Another research effort focused on the compound's interaction with neurotransmitter systems. It was found to inhibit monoamine oxidase (MAO), leading to increased levels of monoamines such as serotonin and dopamine in neuronal cultures. This effect suggests potential implications for mood regulation and treatment strategies for depression.
Dosage Effects in Animal Models
In animal model studies, varying doses of the compound revealed a dose-dependent response. Lower doses produced beneficial effects such as improved cognitive function and reduced anxiety-like behaviors, while higher doses raised concerns regarding toxicity. These findings underscore the importance of dosage in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
